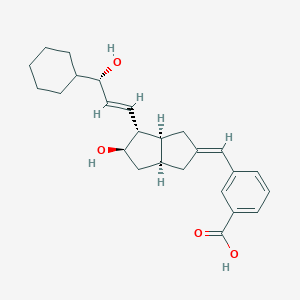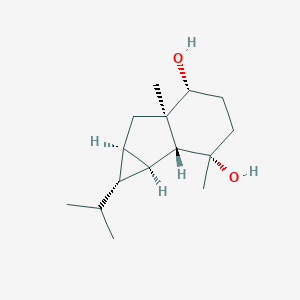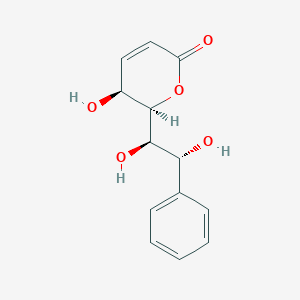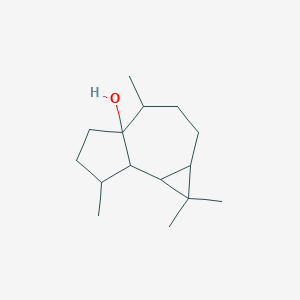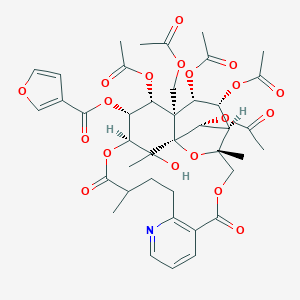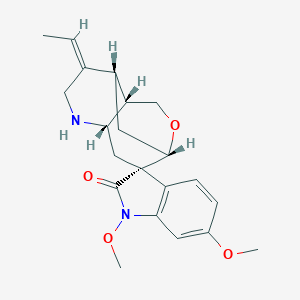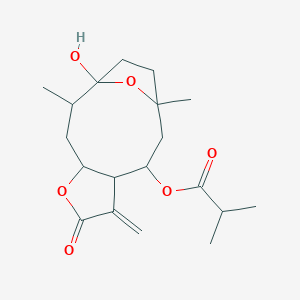
Tirotundin
Übersicht
Beschreibung
Tirotundin is a natural plant sesquiterpenoid isolated from the leaves of Tithonia diversifolia . It is the active component of T. diversifolia and exerts an anti-diabetic effect through the PPARγ pathway .
Molecular Structure Analysis
This compound has a molecular formula of C19H28O6 . Its structure includes a sesquiterpenoid backbone . The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D structure of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.42 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . Its topological polar surface area is 82.06 .Wissenschaftliche Forschungsanwendungen
Nematizide Aktivität
Tirotundin wurde als potenzielles Neurotoxin für Nematoden identifiziert . Es wurde aus Tithonia diversifolia und Chrysanthemum parthenium isoliert, und seine IC 50 -Werte wurden gegen die aus Caenorhabditis elegans isolierte AChE mit 6,89 ± 0,30 μg/ml ermittelt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Pestizide eingesetzt werden könnte .
Anti-Ulkus-Verbindung
Tagitinin C, eine eng mit this compound verwandte Verbindung, wurde als aktiver gastroprotektiver Wirkstoff identifiziert . Es wurde festgestellt, dass es die Apoptoserate in Neutrophilen erhöht . Dies deutet darauf hin, dass this compound möglicherweise auch ähnliche Eigenschaften hat und zur Behandlung von Magengeschwüren eingesetzt werden könnte .
Entzündungshemmende Eigenschaften
Tagitinin C, F und A zeigen eine entzündungshemmende Wirkung auf menschliche Neutrophile . Sie reduzieren die durch Lipopolysaccharide induzierte Produktion von Interleukin-6, Interleukin-8 und Tumornekrosefaktor-Alpha durch menschliche Neutrophile . Dies deutet darauf hin, dass this compound möglicherweise auch ähnliche entzündungshemmende Eigenschaften besitzt .
Antimetastatische Aktivität
Tagitinin C, eine eng mit this compound verwandte Verbindung, hat in Xenograft-Modellen von hepatozellulärem Karzinom (HCC) ein antimetastatisches Potenzial gezeigt
Wirkmechanismus
Target of Action
“Tirotundin” primarily interacts with two nuclear receptors: Liver X receptor (LXR) and farnesoid X receptor (FXR). These receptors belong to the nuclear receptor superfamily and play crucial roles in metabolic regulation and lipid homeostasis .
Liver X Receptor (LXR): LXR acts as a ligand-activated transcription factor, heterodimerizing with retinoid X receptor (RXR). Endogenous LXR ligands include cholesterols and glucose. LXRα and LXRβ are expressed in various tissues, including the liver, intestine, adrenal glands, CNS, and kidney .
Farnesoid X Receptor (FXR): FXR is another nuclear receptor involved in bile acid homeostasis, lipid metabolism, and glucose regulation. Activation of FXR affects gene expression related to bile acid synthesis, transport, and metabolism .
Mode of Action
This compound and its close relative, tagitinin A, act as dual agonists for both LXR and FXR. Here’s how they interact with these receptors:
- This compound and tagitinin A enhance the transactivation of the FXR-dependent SHP gene promoter by more than two-fold. This activation influences bile acid synthesis and transport .
LXR Activation
FXR Activation
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNXJLVNFOOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971809 | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56377-67-4 | |
| Record name | Tagitinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirotundin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Tirotundin's nematicidal activity?
A1: this compound exhibits nematicidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in nematodes. this compound acts as a reversible, mixed-type competitive inhibitor of AChE, suggesting it might interact with multiple binding sites on the enzyme. []
Q2: Which plant species is this compound primarily isolated from?
A2: this compound is primarily isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. [, , , , , , ]
Q3: Besides nematicidal activity, what other biological activities have been reported for this compound?
A3: Research indicates that this compound also demonstrates anti-inflammatory properties. It inhibits the activation of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation. [] Additionally, studies suggest that this compound might have potential as an anti-diabetic agent by inhibiting low-molecular-weight protein tyrosine phosphatase (LMW-PTP), a target involved in insulin resistance. []
Q4: What is the molecular formula and weight of this compound?
A4: While a specific molecular formula is not explicitly provided in the abstracts, based on its classification as a sesquiterpene lactone and the reported structure, this compound likely has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]
Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A5: While specific SAR studies focusing solely on this compound are not detailed in the abstracts, research involving related sesquiterpene lactones from Tithonia diversifolia, such as diversifolin and its methyl ether derivative, has been conducted to investigate their anti-inflammatory activity. [] These studies suggest that the presence and modification of specific functional groups on the sesquiterpene lactone skeleton can influence their biological activity.
Q6: Has the pharmacokinetic profile of this compound been investigated?
A6: Although dedicated pharmacokinetic studies are not described in the abstracts, one study utilized in silico methods to predict the ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties of various Tithonia diversifolia constituents, including this compound. [] This computational analysis suggested that this compound possesses favorable ADME-T characteristics, warranting further investigation through in vivo studies.
Q7: What are the potential applications of this compound based on its reported biological activities?
A7: Based on the available research, this compound demonstrates potential for applications in multiple areas:
- Agriculture: As a biopesticide targeting nematodes due to its AChE inhibitory activity. [, ]
- Medicine: As a potential anti-inflammatory agent targeting NF-κB. []
- Drug Development: As a lead compound for developing novel anti-diabetic therapies targeting LMW-PTP. [, ]
Q8: What analytical techniques have been employed to characterize and quantify this compound?
A8: Researchers commonly utilize a combination of techniques, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



